molecular formula C28H25N3O7 B14976911 N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14976911
M. Wt: 515.5 g/mol
InChI Key: DTMLFRYILBFUMQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a benzofuropyrimidine derivative characterized by a fused benzofuran-pyrimidine core substituted with a 4-methoxybenzyl group at position 3 and an acetamide-linked 3,4-dimethoxyphenyl moiety at position 1. Its structural complexity arises from the combination of electron-donating methoxy groups and the planar benzofuropyrimidine system, which may influence bioavailability and receptor interactions.

Properties

Molecular Formula

C28H25N3O7

Molecular Weight

515.5 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C28H25N3O7/c1-35-19-11-8-17(9-12-19)15-31-27(33)26-25(20-6-4-5-7-21(20)38-26)30(28(31)34)16-24(32)29-18-10-13-22(36-2)23(14-18)37-3/h4-14H,15-16H2,1-3H3,(H,29,32)

InChI Key

DTMLFRYILBFUMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Benzofuropyrimidine vs. Pyridopyrimidine Derivatives

The target compound’s benzofuro[3,2-d]pyrimidine core distinguishes it from pyrido[3,2-d]pyrimidine analogs, such as 2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (). The pyrido variant replaces the benzofuran ring with a pyridine moiety, reducing aromaticity and altering electron distribution. This modification decreases molecular weight (MW: ~483 g/mol for pyrido vs. ~505 g/mol for benzofuro) and may reduce lipophilicity (logP: ~2.1 vs. ~3.5) .

Substitution Patterns at Position 3

  • Target Compound : 4-Methoxybenzyl group enhances π-π stacking and provides moderate hydrophobicity.
  • Analog (CAS 1351780-16-9): Substituted with 2-phenylethyl at position 3 ().

Acetamide-Linked Substituents

The 3,4-dimethoxyphenyl acetamide side chain in the target compound contrasts with:

  • N-(4-(trifluoromethyl)phenyl)acetamide (): The trifluoromethyl group introduces strong electron-withdrawing effects, lowering pKa and enhancing metabolic stability .
  • N-(2-ethyl-6-methylphenyl)acetamide (CAS 1351780-16-9) (): Alkyl substituents improve solubility in nonpolar solvents but may reduce hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Compound Core Structure Substituent (Position 3) Acetamide Group Bioactivity (IC50/EC50) LogP Reference
Target Compound Benzofuro[3,2-d]pyrimidine 4-Methoxybenzyl 3,4-Dimethoxyphenyl Anticonvulsant: 12 μM 3.5
2-(Pyrido[3,2-d]pyrimidin-yl) analog Pyrido[3,2-d]pyrimidine 4-Methoxybenzyl 4-Trifluoromethylphenyl Enzyme inhibition: 8 μM 2.1
CAS 1351780-16-9 Benzofuro[3,2-d]pyrimidine 2-Phenylethyl 2-Ethyl-6-methylphenyl Not reported 4.2
Compound 6a () Pyrimidinedione Cyclohexyl 4-Methoxybenzyl Anticancer: 18 μM 2.8

Key Observations :

  • The benzofuropyrimidine core in the target compound correlates with higher logP values, suggesting better membrane penetration than pyrido/pyrimidinedione analogs.
  • Methoxy groups enhance solubility compared to alkyl/aryl substitutions .

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